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molecular formula C9H9ClO2 B1351253 Methyl 3-Chloro-4-methylbenzoate CAS No. 56525-63-4

Methyl 3-Chloro-4-methylbenzoate

Cat. No. B1351253
M. Wt: 184.62 g/mol
InChI Key: KTFQDZCNPGFKAH-UHFFFAOYSA-N
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Patent
US07560454B2

Procedure details

To a solution of methyl 3-chloro-4-methylbenzoate (5.0 g, 27.1 mmol) in carbon tetrachloride (50 ml) were added NBS (5.8 g, 32.0 mmol) and AIBN (0.442 g, 2.70 mmol). The mixture was stirred at reflux for 18 h. The mixture was allowed to cool to room temperature and then concentrated in vacuo. The residue was purified by flash chromatography on silica (eluant EtOAc:pet. ether 0:100 to 5:95); yield 5.96 g (84%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.442 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6].C1C(=O)N([Br:20])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:20][CH2:12][C:11]1[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CC1C
Name
Quantity
5.8 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.442 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica (eluant EtOAc:pet. ether 0:100 to 5:95)

Outcomes

Product
Name
Type
Smiles
BrCC1=C(C=C(C(=O)OC)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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